
1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is a complex organic compound often used in medicinal chemistry for drug development due to its unique structure and functional properties. Its multi-substituted triazine core and phenylurea group endow it with significant biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis typically involves:
Formation of the Triazine Core: Starting from cyanuric chloride and reacting with dimethylamine and morpholine under controlled conditions.
Coupling with Phenylurea: The triazine intermediate is then reacted with 3-(4-methoxy-2-methylphenyl)urea in the presence of a base.
Industrial Production Methods: On an industrial scale, high-purity reagents and optimized reaction conditions are crucial. Reactor types may vary, but commonly used reactors include batch and continuous stirred-tank reactors to ensure consistent yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidative cleavage at the morpholino group or the methoxyphenyl ring under strong oxidative conditions.
Reduction: Reduction reactions may target the triazine ring or the phenylurea moiety under specific conditions.
Substitution: The dimethylamino group in the triazine can be replaced via nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Strong oxidizers like potassium permanganate.
Reduction: Catalytic hydrogenation or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed:
Oxidation: Corresponding aldehydes or acids.
Reduction: Amines or simplified urea derivatives.
Substitution: Various substituted triazines or phenylureas.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry, forming complexes with metals that have unique catalytic properties.
Biology: Acts as an inhibitor for certain enzymes, making it valuable for biochemical pathway studies.
Medicine: Potential use in anti-cancer drugs due to its ability to disrupt specific cellular pathways in malignant cells.
Industry: Useful in creating advanced materials with desired mechanical and thermal properties for various industrial applications.
作用机制
The compound’s mechanism of action involves binding to specific molecular targets, often enzymes or receptors, and altering their activity. The triazine ring can form stable interactions with enzyme active sites, while the phenylurea group may engage in hydrogen bonding and hydrophobic interactions. These combined effects modulate biological pathways critical for its activity.
相似化合物的比较
Compared to other triazine-based compounds, this compound’s unique dimethylamino, morpholino, and methoxyphenyl groups contribute to its distinct biological activities and chemical reactivity. Similar compounds include:
1,3,5-Triazine derivatives: : Often simpler, lacking the combination of functional groups that confer the specific properties of our compound.
Phenylureas: : Typically have different substituents, affecting their solubility and biological activity.
Uniqueness: This compound's combination of a triazine core with a morpholino and dimethylamino group alongside the phenylurea makes it stand out in terms of both its synthetic accessibility and diverse applications.
属性
IUPAC Name |
1-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O3/c1-13-11-14(28-4)5-6-15(13)21-19(27)20-12-16-22-17(25(2)3)24-18(23-16)26-7-9-29-10-8-26/h5-6,11H,7-10,12H2,1-4H3,(H2,20,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXRBZSEYYEMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-morpholinopyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2736812.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2736814.png)
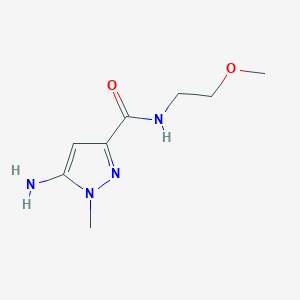
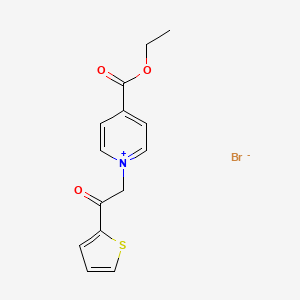
![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2736821.png)
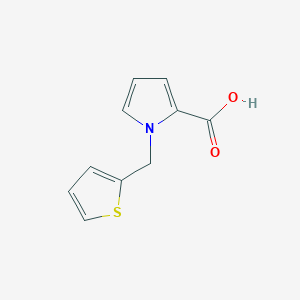
![Methyl 2-[cyclopropyl-[4-(prop-2-enoylamino)benzoyl]amino]acetate](/img/structure/B2736823.png)
![4-(thiophen-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2736824.png)
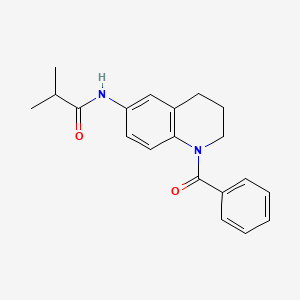
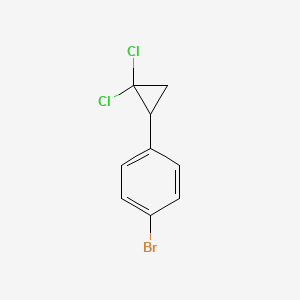
![4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid](/img/structure/B2736831.png)
![6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2736832.png)
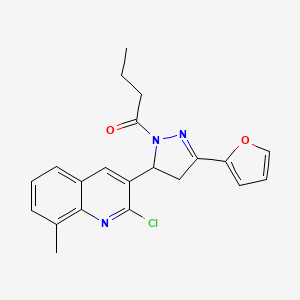
![4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine](/img/structure/B2736835.png)
